molecular formula C16H19ClN2O3S2 B12206784 N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B12206784
M. Wt: 386.9 g/mol
InChI Key: SXEDJOBHAVENOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole and related structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antimicrobial agents.
  • Anticancer Properties : Preliminary investigations suggest that this compound may interact with specific cellular targets involved in cancer progression, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Studies

A study demonstrated that thiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Anticancer Research

In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines. Research published in reputable journals highlighted its mechanism of action involving the inhibition of specific signaling pathways critical for cancer cell survival.

Anti-inflammatory Mechanisms

Research has also suggested that this compound can downregulate pro-inflammatory cytokines in cell models of inflammation. This property positions it as a candidate for further exploration in therapies aimed at chronic inflammatory diseases.

Comparative Activity Table

Activity Type Effectiveness Reference
AntimicrobialModerate to High
AnticancerInduces Apoptosis
Anti-inflammatoryDownregulates Cytokines

Mechanism of Action

The mechanism by which N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

What sets N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide apart from these similar compounds is its specific combination of functional groups and its unique ylidene structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a compound of significant interest in various research and industrial applications.

Biological Activity

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a thieno[3,4-d][1,3]thiazole core. Its IUPAC name reflects its intricate arrangement of functional groups, including a chlorophenyl moiety and a methylbutanamide side chain.

PropertyValue
Molecular FormulaC13H13ClN2O3S2
Molecular Weight344.83 g/mol
IUPAC NameThis compound
InChI KeyZKYCMLQDQOHVIC-SQFISAMPSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. While specific synthetic routes for this exact compound are scarce in the literature, similar compounds have been synthesized using strategies involving thiazole and thiophene derivatives.

Antiviral Activity

Research on related compounds suggests that thiazole derivatives exhibit antiviral properties. For instance, studies have demonstrated that certain thiadiazole derivatives possess significant activity against viruses such as the Tobacco Mosaic Virus (TMV) . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Antimicrobial Properties

Thiazole-based compounds have been reported to show antimicrobial activity against various pathogens. A study highlighted that derivatives with similar structural features displayed promising antibacterial and antifungal activities . This suggests potential applications in treating infections caused by resistant strains.

Anticancer Potential

Compounds with thiazole moieties have also been investigated for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . This opens avenues for developing new anticancer agents based on this scaffold.

Case Studies

  • Antiviral Activity Against TMV : A study synthesized several thiazole derivatives and evaluated their effectiveness against TMV. Compounds showed varying degrees of inhibition, with some achieving over 50% inhibition at specific concentrations .
    CompoundConcentration (mg/mL)Inhibition Rate (%)
    7b0.542.00
    7i0.542.49
    Ningnanmycin0.554.51
  • Antimicrobial Testing : Another study examined the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited significant inhibitory effects comparable to standard antibiotics .

Properties

Molecular Formula

C16H19ClN2O3S2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide

InChI

InChI=1S/C16H19ClN2O3S2/c1-10(2)6-15(20)18-16-19(12-5-3-4-11(17)7-12)13-8-24(21,22)9-14(13)23-16/h3-5,7,10,13-14H,6,8-9H2,1-2H3

InChI Key

SXEDJOBHAVENOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.